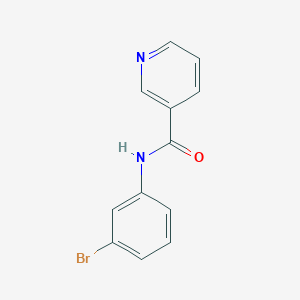

N-(3-bromophenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZILYJCDSGEIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Bromophenyl)pyridine-3-carboxamide: A Versatile Nicotinamide Scaffold for Medicinal Chemistry

N-(3-bromophenyl)pyridine-3-carboxamide chemical structure and properties

Executive Summary

N-(3-Bromophenyl)pyridine-3-carboxamide (also referred to as N-(3-bromophenyl)nicotinamide) is a significant heteroaromatic amide used primarily as a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Structurally, it consists of a pyridine ring linked via an amide bond to a benzene ring substituted with a bromine atom at the meta position.

This compound serves two critical roles in drug discovery:

-

Pharmacophore Probe: It mimics the nicotinamide motif found in various kinase inhibitors and allosteric modulators, providing a minimal scaffold for fragment-based drug discovery (FBDD).

-

Synthetic Hub: The aryl bromide moiety acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identifiers

| Identifier | Detail |

| IUPAC Name | N-(3-Bromophenyl)pyridine-3-carboxamide |

| Common Synonyms | N-(3-Bromophenyl)nicotinamide; 3'-Bromo-3-pyridinecarboxanilide |

| CAS Number | 123522-00-0 |

| Molecular Formula | C₁₂H₉BrN₂O |

| SMILES | O=C(Nc1cccc(Br)c1)c2cccnc2 |

| InChIKey | QZILYJCDSGEIQF-UHFFFAOYSA-N |

Physicochemical Properties

The following properties dictate the compound's behavior in biological assays and synthetic workflows.

| Property | Value | Relevance |

| Molecular Weight | 277.12 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300). |

| LogP (Calculated) | ~2.8 - 3.1 | Moderate lipophilicity; likely cell-permeable. |

| TPSA | 41.57 Ų | Good oral bioavailability potential (Veber's Rules). |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region). |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Key for hydrogen bonding networks. |

| Melting Point | 138–142 °C | Crystalline solid, stable at room temperature. |

| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvent. |

Synthetic Methodologies

The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide is typically achieved through amide bond formation between a nicotinic acid derivative and 3-bromoaniline. Two primary protocols are recommended based on scale and reagent availability.

Protocol A: Acid Chloride Method (High Yield)

This method is preferred for gram-scale synthesis due to its high atom economy and simple workup.

Reagents:

-

Nicotinoyl chloride hydrochloride (1.0 equiv)

-

3-Bromoaniline (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve 3-bromoaniline (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Slowly add nicotinoyl chloride hydrochloride (10 mmol) portion-wise to the stirring solution. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Coupling Reagent Method (Mild Conditions)

Preferred for parallel synthesis or when using sensitive acid derivatives.

Reagents:

-

Nicotinic acid (1.0 equiv)

-

3-Bromoaniline (1.1 equiv)

-

HATU or EDC·HCl (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Solvent)

Mechanism of Action: The coupling agent activates the carboxylic acid, forming a reactive ester intermediate (e.g., O-acylisourea), which is then attacked by the aniline amine to form the amide bond.

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathways for the target scaffold.

Reactivity & Functionalization (The "Bromine Handle")

The strategic value of this compound lies in the bromine atom . It serves as a pre-installed "handle" for late-stage functionalization, allowing researchers to elaborate the scaffold into complex drug candidates.

Palladium-Catalyzed Cross-Coupling

The aryl bromide is an excellent substrate for Suzuki-Miyaura coupling . This reaction is used to attach aryl or heteroaryl groups to the 3-position of the phenyl ring, extending the molecule to interact with solvent-exposed regions of a protein target.

-

Reaction: Product + Aryl-B(OH)₂ + Pd(PPh₃)₄ + K₂CO₃ → Biaryl Product.

-

Application: Creating libraries of kinase inhibitors where the "tail" modulates solubility and selectivity.

Divergent Synthesis Map

Figure 2: Functionalization strategy utilizing the bromine handle.

Medicinal Chemistry Applications

Pharmacophore Analysis

This molecule is a classic "Hinge Binder" motif.

-

Pyridine Nitrogen: Acts as an H-bond acceptor, typically interacting with the backbone NH of the hinge region in kinase ATP-binding pockets.

-

Amide Linker: Provides rigidity and additional H-bond donor/acceptor points (Donor: NH, Acceptor: C=O).

-

Bromo-Phenyl Ring: Occupies the hydrophobic pocket (often the specificity pocket). The bromine atom can form halogen bonds or fill small lipophilic cavities.

Biological Targets

While the molecule itself is often a fragment or probe, its derivatives are active against:

-

Kinases: EGFR, p38 MAPK, and VEGFR inhibitors often utilize a nicotinamide or benzamide core. The 3-bromo substitution pattern mimics the geometry of known inhibitors like Sorafenib (though Sorafenib uses a urea linker, the spatial arrangement is analogous).

-

P2X7 Receptor: Nicotinamide analogs are known antagonists of the P2X7 receptor, involved in inflammation and pain pathways.

-

NAMPT: As a nicotinamide mimic, it may interact with Nicotinamide phosphoribosyltransferase, an enzyme critical for NAD+ salvage.

Safety and Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 12352200 (Analogous structures). National Center for Biotechnology Information. Link

-

Synthetic Protocol (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

-

Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

- Nicotinamide Analogs in P2X7: Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of N-Heteroaryl-benzamides as P2X7 Antagonists. Bioorganic & Medicinal Chemistry.

Sources

The Pyridine-3-Carboxamide Core: A Privileged Scaffold for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology and immunology. The relentless pursuit of potent and selective kinase inhibitors has unveiled a number of "privileged scaffolds" – core molecular frameworks that consistently demonstrate high-affinity binding to the ATP-binding pocket of kinases. Among these, the pyridine-3-carboxamide moiety has emerged as a particularly versatile and fruitful scaffold. This technical guide provides a comprehensive exploration of the pyridine-3-carboxamide core in the design and development of kinase inhibitors. We will delve into the nuanced structure-activity relationships (SAR), dissect the underlying principles of its mechanism of action, and present detailed synthetic and screening protocols to empower researchers in this dynamic field. Our discussion is grounded in field-proven insights and supported by a curated selection of peer-reviewed literature, offering a robust resource for both seasoned and aspiring drug discovery scientists.

The Ascendancy of the Pyridine-3-Carboxamide Scaffold in Kinase Inhibition

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its favorable physicochemical properties that often translate to improved pharmacological parameters.[1][2] The pyridine-3-carboxamide, a specific isomer of pyridine carboxylic acid derivatives, offers a unique combination of features that make it an exceptional scaffold for kinase inhibitors.[1]

The core structure presents a rigid framework with strategically positioned hydrogen bond donors and acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H group serves as a hydrogen bond donor. This arrangement is highly complementary to the hydrogen bonding pattern presented by the "hinge" region of the kinase ATP-binding site, a critical interaction for inhibitor binding.[2] Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues within the active site, further enhancing binding affinity.[1] The carboxamide linkage provides a synthetically tractable handle for introducing a diverse array of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Deconstructing the Structure-Activity Relationship (SAR)

The successful optimization of a pyridine-3-carboxamide-based kinase inhibitor hinges on a thorough understanding of its SAR. The scaffold can be dissected into three key regions for modification, as illustrated below.

Figure 2: A generalized workflow for the screening of pyridine-3-carboxamide kinase inhibitors.

Case Studies: Pyridine-3-Carboxamide Derivatives in Action

The versatility of the pyridine-3-carboxamide scaffold is evident in its application against a diverse range of kinase targets.

| Kinase Target | Example Derivative Class | Reported Activity (IC50) | Therapeutic Area | Reference |

| PIM Kinases | Pyridyl Carboxamides | Low nM range | Oncology | [4] |

| c-Met | 2-Aminopyridine-3-carboxamides | 0.022 µM | Oncology | [5] |

| Cyclin G-associated kinase (GAK) | Isothiazolo[4,3-b]pyridines with a carboxamide | Low nM range | Antiviral | [6] |

| PIKfyve | 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines | 1 nM | Antiviral, Oncology | [3] |

| Rho Kinase (ROCK) | Pyridine-based inhibitors | Potent and selective | Cardiovascular | [7] |

| JNK | Pyridine Carboxamides | Potent and selective | Inflammation, Neurological Disorders | [8] |

Table 1: Examples of Pyridine-3-Carboxamide Derivatives as Kinase Inhibitors.

Experimental Protocols: A Practical Guide

To facilitate the exploration of this promising scaffold, we provide the following generalized experimental protocols.

General Synthesis of a Pyridine-3-Carboxamide Derivative

This protocol describes a common method for the synthesis of N-aryl/alkyl pyridine-3-carboxamides via amide bond formation.

Materials:

-

Nicotinic acid (or a substituted derivative)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as a solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Acid Chloride Formation: To a solution of nicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride.

-

Amide Coupling: Dissolve the crude nicotinoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired pyridine-3-carboxamide derivative.

Figure 3: A schematic of the general synthetic workflow for pyridine-3-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a compound against a target kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Kinase Reaction: Add the kinase enzyme and peptide substrate solution in kinase buffer to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Future Perspectives and Challenges

The pyridine-3-carboxamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

-

Enhanced Selectivity: Designing inhibitors that can discriminate between closely related kinases remains a significant challenge. Structure-based design and computational modeling will be instrumental in achieving this.

-

Targeting Resistance Mutations: As with all targeted therapies, acquired resistance is a major clinical hurdle. The development of pyridine-3-carboxamide derivatives that can inhibit drug-resistant mutant kinases is an active area of research.

-

Exploration of Novel Chemical Space: The synthetic tractability of the scaffold allows for the exploration of novel and diverse chemical space, potentially leading to the discovery of inhibitors with unique mechanisms of action or improved pharmacological properties.

Conclusion

The pyridine-3-carboxamide core has firmly established itself as a privileged scaffold in the design of kinase inhibitors. Its inherent structural and chemical properties, coupled with its synthetic accessibility, provide a robust platform for the development of potent and selective modulators of kinase activity. This guide has provided a comprehensive overview of the key considerations for researchers working with this important class of molecules, from fundamental SAR principles to practical experimental protocols. As our understanding of the kinome continues to expand, the pyridine-3-carboxamide scaffold is poised to play an even more significant role in the development of next-generation targeted therapeutics.

References

- Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed, 1 May 2016.

- Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI, 6 Sep 2025.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing, 20 May 2022.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, 20 May 2025.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 27 Nov 2023.

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom

- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC, NIH.

- Synthesis of new pyridothienopyrimidinone deriv

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC, 5 Dec 2025.

- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 11 Jun 2015.

- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed, 1 Sep 2012.

- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC, 3 Oct 2025.

- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed, 27 Jul 2006.

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press, 20 May 2025.

- VEGFR-2 inhibitor. Wikipedia.

- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI, 18 Sep 2015.

- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 13 Feb 2023.

- Pyridine scaffold: its diverse biological actions. IJNRD.org, 2 Feb 2024.

- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed, 2 Jan 2025.

- Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed, 1 Jan 2009.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI, 17 Apr 2025.

- Discovery of novel pyridine carboxamides with antifungal activity as potential succin

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Arylpyridine-3-Carboxamide Scaffolds: Biological Versatility & Medicinal Chemistry

The following technical guide details the biological activity, medicinal chemistry, and experimental workflows for N-arylpyridine-3-carboxamide small molecules.

Executive Summary

The N-arylpyridine-3-carboxamide scaffold (commonly referred to as the nicotinamide scaffold) represents a "privileged structure" in medicinal chemistry. Its ubiquity arises from its ability to mimic the endogenous cofactor Nicotinamide (Vitamin B3) , allowing it to interact with a diverse array of enzymes including kinases, oxidoreductases, and phosphoribosyltransferases.

This guide analyzes the three primary therapeutic modalities of this scaffold:

-

Oncology: Inhibition of VEGFR-2 (Angiogenesis) and NAMPT (NAD+ salvage).

-

Antimicrobial/Fungicidal: Inhibition of Succinate Dehydrogenase (SDH) (e.g., the commercial fungicide Boscalid ).[1]

-

Immunology: Allosteric inhibition of SHP2 phosphatase.

Part 1: Structural Activity Relationship (SAR)

The biological potency of N-arylpyridine-3-carboxamides is dictated by the precise electronic and steric arrangement of three core domains: the Pyridine "Warhead," the Amide Linker, and the Aryl "Tail."

SAR Logic & Causality

-

The Pyridine Ring (The Hinge Binder):

-

Role: Acts as a hydrogen bond acceptor via the pyridine nitrogen (

). -

Causality: In kinase targets (e.g., VEGFR-2),

often binds to the ATP-binding hinge region (e.g., Cys919 in VEGFR-2). -

Optimization: Substitution at the C-2 position (e.g., Cl, F) can induce a twisted conformation, improving selectivity by forcing the aryl tail into a specific hydrophobic pocket.

-

-

The Carboxamide Linker (-CONH-):

-

Role: Provides a rigid spacer and H-bond donor/acceptor sites.

-

Causality: The NH group acts as a H-bond donor to backbone carbonyls in the target protein. The carbonyl oxygen accepts H-bonds from conserved water networks or backbone amides.

-

-

The N-Aryl Tail:

-

Role: Hydrophobic occupancy.[2]

-

Causality: This region dictates specificity. Bulky, lipophilic groups (e.g., 4-chloro-biphenyl in Boscalid) occupy deep hydrophobic pockets (e.g., the quinone binding site in Complex II), preventing endogenous substrate binding.

-

Visualization: SAR Decision Tree

Figure 1: Structural dissection of the scaffold showing how specific domains map to distinct biological targets.

Part 2: Therapeutic Mechanisms & Data

Oncology: VEGFR-2 Inhibition

Certain N-arylpyridine-3-carboxamides function as Type II kinase inhibitors. They bind to the inactive conformation (DFG-out) of VEGFR-2, blocking angiogenesis.

-

Key Example: Compound 8 (N-substituted nicotinamide derivative).

-

Mechanism: The pyridine nitrogen binds the hinge region, while the aryl tail extends into the allosteric hydrophobic back pocket.

Comparative Potency Data (IC50 Values):

| Compound | Target | IC50 (Enzymatic) | IC50 (HCT-116 Cell Line) | Mechanism | Source |

| Compound 8 | VEGFR-2 | 77.0 nM | 5.4 µM | ATP-competitive inhibition | [1] |

| Sorafenib | VEGFR-2 | 53.6 nM | 7.3 µM | Reference Standard | [1] |

| Boscalid | SDH (Fungal) | ~3.0 µM | N/A | Complex II Inhibition | [2] |

| FK866 | NAMPT | 1.6 nM | < 10 nM | NAD+ Salvage Blockade | [3] |

Metabolism: NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[3] Cancer cells, which have high metabolic demands, are critically dependent on this pathway.

-

Mechanism: N-arylpyridine-3-carboxamides mimic the natural substrate (nicotinamide). They bind in the NAMPT tunnel, often inducing a conformational change that locks the enzyme in an inactive state.

-

Clinical Relevance: FK866 (a related acrylamide derivative) and simpler pyridine carboxamides deplete cellular NAD+, leading to ATP failure and apoptosis in tumor cells.

Agrochemical: Succinate Dehydrogenase (SDH) Inhibition[1][4]

-

Commercial Validation: Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide).[1]

-

Mechanism: It binds to the ubiquinone-binding site of Complex II (SDH) in the mitochondrial electron transport chain of fungi. The "biphenyl" tail is critical for high-affinity binding in the hydrophobic groove.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(4-chlorophenyl)nicotinamide

Rationale: This protocol uses HATU , a gold-standard coupling reagent that minimizes racemization (if chiral centers are present) and ensures high yields for electron-deficient anilines.

Materials:

-

Nicotinic acid (1.0 eq)

-

4-Chloroaniline (1.1 eq)

-

HATU (1.2 eq)[4]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)[4]

Step-by-Step Workflow:

-

Activation: In a round-bottom flask, dissolve Nicotinic acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester (OAt-active ester).

-

Addition: Add 4-Chloroaniline (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 4–6 hours. Monitor progress via TLC (System: 50% Ethyl Acetate/Hexane).

-

Work-up: Dilute reaction mixture with EtOAc (30 mL). Wash sequentially with:

-

Sat. NaHCO3 (2 x 15 mL) – Removes unreacted acid.

-

Water (2 x 15 mL) – Removes DMF.

-

Brine (1 x 15 mL).

-

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: Validates the biological activity of the synthesized molecule against cancer cell lines (e.g., HCT-116).

Workflow:

-

Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 72 hours.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h.

-

Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Synthesis & Pathway Visualization

Synthesis Workflow Diagram

Figure 2: HATU-mediated synthesis workflow for N-arylpyridine-3-carboxamides.

Signaling Pathway: Mechanism of Action[3][6]

Figure 3: Dual-mechanism potential of the scaffold targeting Angiogenesis (VEGFR-2) and Metabolism (NAMPT).

References

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 2022.[2][5] Link

-

Synthesis and Pesticidal Activity of New Niacinamide Derivatives. Molecules, 2022.[2] Link

-

Crystal structure-based comparison of two NAMPT inhibitors (FK866 vs MS0). Acta Pharmacologica Sinica, 2018. Link

-

The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem, 2025.[4] Link

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 2024. Link

Sources

- 1. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-bromophenyl)pyridine-3-carboxamide molecular weight and formula

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Part 1: Executive Summary

N-(3-bromophenyl)pyridine-3-carboxamide (CAS: 5472-52-6) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore fragment in the development of kinase inhibitors, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, and antifungal agents.[1] Structurally, it combines a pyridine-3-carboxamide (nicotinamide) core with a 3-bromophenyl moiety.[1] The pyridine nitrogen acts as a critical hydrogen bond acceptor in enzyme active sites, while the bromine atom provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical properties, a robust synthetic protocol, and its strategic utility in Fragment-Based Drug Design (FBDD).[1]

Part 2: Chemical Identity & Physicochemical Profile

2.1 Molecular Specifications

| Property | Data |

| IUPAC Name | N-(3-bromophenyl)pyridine-3-carboxamide |

| Common Synonyms | N-(3-bromophenyl)nicotinamide; 3'-Bromonicotinanilide |

| CAS Registry Number | 5472-52-6 |

| Molecular Formula | |

| Molecular Weight | 277.12 g/mol |

| MDL Number | MFCD01213560 |

| SMILES | c1cc(cc(c1)Br)NC(=O)c2cnccc2 |

| InChI Key | QZILYJCDSGEIQF-UHFFFAOYSA-N |

2.2 Physical Properties

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility:

-

High: DMSO, DMF, DMAc (suitable for stock solutions >10 mM).

-

Moderate: Methanol, Ethanol (often requires heating).

-

Low/Insoluble: Water, Hexanes.

-

-

Lipophilicity (cLogP): ~2.5 – 3.0 (Predicted).[1] The bromine atom significantly increases lipophilicity compared to the parent nicotinanilide.[1]

-

Hydrogen Bond Donors (HBD): 1 (Amide NH).[1]

-

Hydrogen Bond Acceptors (HBA): 2 (Pyridine N, Amide O).

Part 3: Synthetic Architecture

The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide is most efficiently achieved via an acyl chloride amidation or a coupling reagent-mediated pathway.[1] The acyl chloride route is preferred for scale-up due to higher atom economy and simplified purification.[1]

3.1 Method A: Acid Chloride Protocol (High Yield)

This method utilizes nicotinoyl chloride hydrochloride, generated in situ or purchased, reacting with 3-bromoaniline.[1]

Reagents:

-

Nicotinoyl chloride hydrochloride (1.1 equiv)

-

3-Bromoaniline (1.0 equiv)[1]

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (50 mL). -

Base Addition: Add

(25 mmol) and cool the solution to 0°C using an ice bath. -

Acylation: Slowly add nicotinoyl chloride hydrochloride (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Work-up: Quench with saturated

solution. Extract the organic layer, wash with brine, and dry over anhydrous -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

3.2 Synthetic Pathway Diagram

Figure 1: Synthetic pathway via acyl chloride activation. The base (

Part 4: Medicinal Chemistry & Applications

4.1 Structural Activity Relationship (SAR)

This molecule serves as a "privileged structure" in drug discovery. Its biological utility stems from three distinct zones:

-

The Hinge Binder (Pyridine): The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids in kinase active sites.[1]

-

The Linker (Amide): Provides a rigid spacer that orients the aromatic rings.[1] The amide NH and Carbonyl O can serve as H-bond donor/acceptor pairs.[1]

-

The Hydrophobic Tail (3-Bromophenyl): Occupies the hydrophobic pocket (e.g., the allosteric pocket in Type II kinase inhibitors).[1] The Bromine atom is critical here; it adds lipophilicity and can engage in "Halogen Bonding" with backbone carbonyls.[1]

4.2 Strategic Utility: The "Bromine Handle"

The 3-bromo substituent is not just a structural feature but a synthetic handle.[1] It allows researchers to transform this molecule into a library of complex inhibitors via Palladium-catalyzed cross-coupling.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids

Biaryl analogs (increasing potency/selectivity).[1] -

Buchwald-Hartwig: Coupling with amines

Aminophenyl derivatives (solubility modulation).[1] -

Sonogashira: Coupling with alkynes

Rigid extended scaffolds.[1]

4.3 Functionalization Workflow Diagram

Figure 2: Divergent synthesis strategy utilizing the bromine handle for library generation.[1]

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

-

NMR (400 MHz, DMSO-

-

10.60 (s, 1H, Amide NH ) – Diagnostic singlet, exchangeable with

- 9.10 (d, 1H, Pyridine H2 ) – Deshielded by ring nitrogen.

- 8.78 (dd, 1H, Pyridine H6 )

- 8.30 (dt, 1H, Pyridine H4 )

- 8.05 (t, 1H, Phenyl H2' ) – Triplet due to meta-coupling.[1]

- 7.70 (d, 1H, Phenyl H4' )

- 7.58 (m, 1H, Pyridine H5 )

- 7.35 (t, 1H, Phenyl H5' )

-

10.60 (s, 1H, Amide NH ) – Diagnostic singlet, exchangeable with

-

Mass Spectrometry (ESI+):

Part 6: Safety & Handling

-

Hazard Classification: Irritant (GHS07).

-

Storage: Store at room temperature (15–25°C) in a dry, dark place. Keep container tightly closed to prevent hydrolysis of the amide bond over long periods (though generally stable).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially when using volatile solvents like DCM.

References

-

Sigma-Aldrich. N-(3-Bromophenyl)pyridine-3-carboxamide Product Sheet. Retrieved from .[1][3]

-

PubChem. N-(3-Bromophenyl)pyridine-3-carboxamide Compound Summary. National Library of Medicine.[1] Retrieved from .

- Banker, R., et al. (2002). Development of Pyridine-Carboxamide Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Reference for synthetic utility of the Br-handle).

Sources

The Pharmacophore of N-Phenylnicotinamides: A Technical Guide to SAR and Synthesis

Executive Summary

The N-phenylnicotinamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing TRPV1 antagonists, antimicrobial agents, and agricultural fungicides (SDH inhibitors). Its pharmacological utility stems from the rigid amide linker connecting a pyridine "warhead" (Region A) to a lipophilic phenyl/heteroaryl tail (Region C). This guide dissects the Structure-Activity Relationship (SAR) of this class, focusing on the optimization of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and providing a robust, self-validating synthetic protocol.

The Scaffold Architecture

To analyze the SAR effectively, we must deconstruct the molecule into three distinct pharmacophoric regions.

-

Region A (The Pyridine Core): The 3-pyridine ring is critical. The nitrogen atom acts as a hydrogen bond acceptor. Substitutions at the C-2 and C-6 positions allow for "vector exploration" to fill specific hydrophobic pockets in the receptor.

-

Region B (The Linker): The amide bond (-CONH-) provides a rigid, planar connector. It acts as a hydrogen bond donor (NH) and acceptor (C=O). Methylation of the amide nitrogen typically abolishes activity by removing the H-bond donor capability and altering the conformational preference.

-

Region C (The Phenyl/Aryl Tail): This region dictates potency and selectivity. In TRPV1 antagonists, this region requires bulky, lipophilic substituents (e.g., 4-t-butyl, 3-CF3) to interact with the vanilloid binding pocket.

Diagram: Pharmacophore Map

Caption: Deconstruction of the N-phenylnicotinamide scaffold into three tunable regions for SAR optimization.

Synthetic Methodology: The Acid Chloride Route

While coupling agents (EDC/HOBt) are common, the Acid Chloride Method is the industrial "gold standard" for nicotinamides due to higher yields, easier purification, and scalability. This protocol is self-validating via TLC monitoring.

Reagents & Materials[1][2][3][4][5]

-

Starting Material: Nicotinic acid derivatives (1.0 eq).

-

Reagent: Thionyl chloride (SOCl2) (3.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.

-

Amine Partner: Substituted aniline (1.1 eq).

-

Base: Triethylamine (TEA) or Pyridine (2.0 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol

-

Activation (Acyl Chloride Formation):

-

Dissolve the substituted nicotinic acid in anhydrous DCM under an inert atmosphere (N2 or Ar).

-

Add catalytic DMF (2 drops).

-

Add Oxalyl Chloride dropwise at 0°C. Why? To control the exotherm and prevent side reactions.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Validation: Aliquot 50 µL into MeOH. Check TLC. If the acid spot disappears and converts to the methyl ester (formed by MeOH quench), activation is complete.

-

Evaporate solvent/excess reagent in vacuo to yield the crude nicotinoyl chloride (usually a yellow solid/oil).

-

-

Coupling (Amidation):

-

Redissolve the crude acid chloride in anhydrous DCM.

-

In a separate vessel, mix the substituted aniline and TEA in DCM at 0°C.

-

Slowly cannulate the acid chloride solution into the aniline mixture. Why? Inverse addition prevents double-acylation of the aniline.

-

Stir at RT for 4–12 hours.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO3 (removes unreacted acid).

-

Wash organic layer with 1N HCl (removes unreacted aniline/pyridine).

-

Dry over MgSO4, filter, and concentrate.

-

Recrystallize from EtOH or purify via Flash Column Chromatography (Hexane/EtOAc).

-

Diagram: Synthesis Workflow

Caption: Step-by-step synthetic pathway via the acid chloride activation method.

SAR Case Study: TRPV1 Antagonism

The most significant application of this scaffold is in the development of TRPV1 antagonists for pain management. The optimization of 6-Phenylnicotinamide (Compound 1) into clinical candidates (like SB-782443) illustrates the SAR logic.

The "A-Ring" (Pyridine) Optimization

Early studies revealed that simple nicotinamides were weak. Adding a phenyl group at the C-6 position of the pyridine ring dramatically increased potency.

-

Mechanism: The C-6 phenyl group extends the molecule into a hydrophobic sub-pocket of the TRPV1 channel.

-

Substituent Effect: Adding a 4-fluoro group to this C-6 phenyl further improves metabolic stability (blocking metabolic oxidation).

The "C-Ring" (Aniline) Tuning

The aniline ring requires specific electronic and steric features to bind effectively.

-

Steric Bulk: A 4-tert-butyl or 3-trifluoromethyl group is essential. These bulky groups fill the "vanilloid pocket" (similar to the binding mode of Capsazepine).

-

Electronic Effects: Electron-withdrawing groups (EWG) like -CF3 or -Cl increase the acidity of the amide NH, potentially strengthening the hydrogen bond with the receptor.

Comparative Activity Data

The following table summarizes the SAR trends based on Calcium Influx assays (IC50 against Capsaicin).

| Compound ID | Region A (Pyridine) | Region C (Phenyl) | IC50 (TRPV1) | Insight |

| 1 (Lead) | Unsubstituted | 4-tert-butyl | ~500 nM | Moderate baseline activity. |

| 2 | 6-Phenyl | 4-tert-butyl | 45 nM | 10x Potency Boost. 6-Aryl group is critical. |

| 3 | 6-(4-F-Phenyl) | 4-tert-butyl | 30 nM | Fluorine blocks metabolism, retains potency. |

| 4 | 6-Phenyl | 4-H (Unsubstituted) | >10,000 nM | Activity Loss. Lipophilic tail is mandatory. |

| SB-782443 | 6-(4-F-Phenyl)-2-Me | 2-Me-Benzothiazole* | 15 nM | Heterocycle replacement of phenyl ring improves solubility. |

Note: In SB-782443, the phenyl ring is replaced by a benzothiazole, a common bioisostere in this series.

Biological Evaluation: Calcium Influx Assay

To validate the SAR discussed above, the standard protocol is the FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay .

-

Cell Line: CHO or HEK293 cells stably expressing human TRPV1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

-

Pre-incubation: Add the N-phenylnicotinamide derivative (test compound) and incubate for 15 mins.

-

Challenge: Inject Capsaicin (agonist) at EC80 concentration (typically 100-300 nM).

-

Readout: Measure fluorescence intensity. A decrease in fluorescence compared to control indicates antagonism (blocking Ca2+ influx).

Diagram: Mechanism of Action

Caption: N-phenylnicotinamides inhibit TRPV1, preventing Capsaicin-induced Calcium influx and downstream pain signaling.

References

-

Gunthorpe, M. J., et al. (2008). "Identification and optimization of 6-phenylnicotinamides as potent and selective TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549.

-

Rami, H. K., et al. (2006). "Discovery of SB-705498: A potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development." Bioorganic & Medicinal Chemistry Letters, 16(12), 3287-3291.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives." BenchChem Protocols.

-

Jeschke, P. (2016). "Nicotinic Acid and Nicotinamide: A "Privileged Structure" in the Chemistry of Agrochemicals and Pharmaceuticals." Journal of Agricultural and Food Chemistry.

Sources

Methodological & Application

Synthesis of N-(3-bromophenyl)pyridine-3-carboxamide via amide coupling

Abstract & Strategic Overview

The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide represents a fundamental transformation in medicinal chemistry, linking a heteroaromatic carboxylic acid (Nicotinic acid) with an electron-deficient aniline (3-Bromoaniline). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and serves as a versatile "handle" for downstream Suzuki-Miyaura cross-couplings.

Synthetic Challenge: The primary challenge in this synthesis is the reduced nucleophilicity of 3-bromoaniline due to the electron-withdrawing inductive effect (-I) of the bromine atom. Furthermore, the pyridine nitrogen of the nicotinic acid can interfere with activation agents or act as a nucleophile itself (N-acylation), leading to side products.

Scope of this Note: This guide details two validated protocols:

-

Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling ideal for milligram-to-gram scale synthesis with minimal purification.

-

Method B (Process Scale): A cost-effective Acid Chloride route using Thionyl Chloride (

), suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Mechanism

The disconnection approach relies on the formation of the amide bond (

Reaction Mechanism (Graphviz)

Figure 1: Mechanistic flow of the amide coupling. The activation step converts the poor leaving group (-OH) into a reactive species (Active Ester or Chloride).

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: Rapid synthesis, high purity requirements, 10mg - 5g scale.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the 7-azabenzotriazole moiety creates a highly reactive active ester, crucial for overcoming the poor nucleophilicity of 3-bromoaniline.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Nicotinic Acid | 1.0 | Substrate (Acid) |

| 3-Bromoaniline | 1.1 | Substrate (Amine) |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base |

| DMF (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Protocol

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Nicotinic Acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution should be clear or slightly suspension-like.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion at room temperature (RT). Stir for 15 minutes. Observation: The solution often turns yellow/orange as the activated ester forms.

-

Amine Addition: Add 3-Bromoaniline (1.1 equiv).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass [M+H]+: ~277/279 for Br isotopes).

-

Quench: Pour the reaction mixture into 10 volumes of ice-cold water.

-

Workup:

-

Purification: Flash chromatography (DCM:MeOH 95:5) if necessary.

Method B: Acid Chloride Route (Scale-Up)

Recommended for: >10g scale, cost-sensitivity, avoiding expensive coupling agents.

Rationale: Converting the acid to the acid chloride generates a highly electrophilic species that reacts rapidly with the aniline. This method avoids the atom-poor economy of HATU byproducts.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Nicotinic Acid | 1.0 | Substrate |

| Thionyl Chloride ( | 5.0 (or solvent) | Activator |

| Cat. DMF | 2-3 drops | Catalyst |

| 3-Bromoaniline | 1.0 | Substrate |

| Pyridine | Solvent/Base | Solvent & Acid Scavenger |

Step-by-Step Protocol

-

Chlorination: In a flask fitted with a reflux condenser and drying tube (

), suspend Nicotinic Acid (1.0 equiv) in Thionyl Chloride (5–10 vol). Add 2 drops of DMF. -

Reflux: Heat to reflux (75°C) for 2–3 hours until the solution becomes clear and gas evolution (

) ceases. -

Concentration: Remove excess

under reduced pressure (rotary evaporator) to yield the crude Nicotinoyl Chloride hydrochloride as a yellow/white solid. Note: Do not expose to air for long periods. -

Coupling: Suspend the crude acid chloride in anhydrous DCM (or THF).

-

Amine Addition: In a separate vessel, dissolve 3-Bromoaniline (1.0 equiv) in Pyridine (or DCM with 2.5 equiv

). -

Mixing: Cool the amine solution to 0°C. Add the acid chloride suspension dropwise over 30 minutes.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup (Critical):

-

Dilute with DCM.

-

Acid Wash: Wash with 1N HCl (to remove unreacted pyridine/aniline). Note: The product is a pyridine derivative but is less basic than the starting materials; however, keep the pH > 3 to avoid protonating the product's pyridine ring into the aqueous layer.

-

Base Wash: Wash with Sat.

. -

Dry (

) and concentrate.

-

Purification & Characterization Workflow

Workup Logic Diagram

Figure 2: Standard workup procedure for removing unreacted starting materials.

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

LCMS: [M+H]+ = 277.0 (79Br) / 279.0 (81Br). Pattern shows 1:1 doublet typical of mono-brominated compounds.

-

1H NMR (400 MHz, DMSO-d6):

- 10.65 (s, 1H, NH) – Amide proton, deshielded.

- 9.10 (d, J=2.0 Hz, 1H, Pyr-H2) – Most deshielded aromatic.

- 8.78 (dd, J=4.8, 1.6 Hz, 1H, Pyr-H6).

- 8.30 (dt, J=8.0, 2.0 Hz, 1H, Pyr-H4).

- 8.05 (t, J=1.9 Hz, 1H, Ar-H2') – Proton between Br and NH.

- 7.75 (ddd, 1H, Ar-H6').

- 7.58 (dd, 1H, Pyr-H5).

- 7.35 (m, 2H, Ar-H4', Ar-H5').

Troubleshooting & Optimization (E-E-A-T)

Low Yield with HATU?

-

Cause: Steric hindrance or extreme electron deficiency of the aniline.

-

Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is a potent coupling agent that drives reactions to completion with very low epimerization (not an issue here) and easy workup (water-soluble byproducts).

Product Stuck in Aqueous Layer?

-

Cause: The pyridine ring in the product can be protonated at low pH.

-

Solution: During the acid wash (to remove aniline), ensure the pH does not drop below 3-4. If yield is low, re-extract the aqueous waste at pH 7-8.

Impurity: N-Acyl Pyridine?

-

Cause: The pyridine nitrogen in the nicotinic acid can react with the activated ester.

-

Solution: This intermediate is usually unstable and rearranges or hydrolyzes. Ensure the reaction is quenched properly with water/bicarbonate to hydrolyze any N-acyl species.

References

-

Organic Chemistry Portal. Amide Coupling Reagents: HATU. Retrieved from [Link]

-

Vertex AI Search. Mechanism of HATU mediated amide coupling. Common Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines.[3] PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Optimized Protocol for the Suzuki-Miyaura Coupling of N-(3-bromophenyl)pyridine-3-carboxamide

Executive Summary

This Application Note details the optimized conditions for the Suzuki-Miyaura cross-coupling of N-(3-bromophenyl)pyridine-3-carboxamide (Substrate 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for Type II kinase inhibitors (e.g., Sorafenib analogs).

The Challenge: The presence of the pyridine nitrogen and the amide moiety presents a dual challenge:

-

Catalyst Poisoning: The basic pyridine nitrogen can competitively coordinate to the Palladium (Pd) center, creating an off-cycle resting state that stalls turnover.

-

Solubility: The amide backbone often induces poor solubility in non-polar solvents, necessitating polar aprotic or aqueous-biphasic systems.

The Solution: This protocol utilizes Buchwald Generation 4 (G4) Precatalysts to ensure rapid oxidative addition and prevent heteroatom coordination, achieving >95% conversion with low catalyst loading (<1 mol%).

Mechanistic Insight & The "Pyridine Trap"

Standard catalysts like Pd(PPh₃)₄ often fail with this substrate because the monodentate phosphines dissociate, allowing the pyridine nitrogen of the substrate to bind irreversibly to the electrophilic Pd(II) center.

To overcome this, we employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands create a steric wall that prevents the pyridine nitrogen from approaching the metal center while facilitating the oxidative addition of the aryl bromide.

Visualization: Catalytic Cycle & Inhibition Pathways

Figure 1: The catalytic cycle highlighting the "Pyridine Trap" (Red) where the substrate's nitrogen atom coordinates to Pd(II), removing it from the active cycle. Bulky ligands prevent this off-cycle pathway.

Optimization Matrix

The following conditions have been screened for stability and conversion. The Recommended set represents the highest robustness for scale-up.

| Parameter | Standard (Legacy) | Recommended (High Performance) | Rationale |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G4 (or SPhos Pd G4) | G4 precatalysts activate at RT; XPhos steric bulk prevents pyridine poisoning [1]. |

| Ligand | PPh₃ | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | Electron-rich nature speeds up oxidative addition; bulk prevents N-coordination. |

| Base | Na₂CO₃ | K₃PO₄ (2.0 M aq) | Phosphate is milder than alkoxides, preventing amide hydrolysis while sufficiently activating boronic acids. |

| Solvent | Toluene/EtOH | 1,4-Dioxane / Water (4:1) | Excellent solubility for amides; water is essential for the transmetallation step. |

| Temp | 90-100 °C | 60-80 °C | Higher activity of G4 catalyst allows lower temps, reducing protodeboronation side-reactions. |

Detailed Experimental Protocol

Materials

-

Substrate: N-(3-bromophenyl)pyridine-3-carboxamide (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (0.01 - 0.02 equiv / 1-2 mol%) [2]

-

Base: K₃PO₄ (Tribasic Potassium Phosphate), 2.0 equiv

-

Solvent: 1,4-Dioxane (HPLC Grade, degassed) and Deionized Water.

Step-by-Step Methodology

Phase 1: Setup and Degassing

-

Vessel Preparation: Flame-dry a 2-neck round bottom flask or a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%) to the vial.

-

Note: If using a boronic ester (pinacol), increase loading to 1.5 equiv due to slower transmetallation.

-

-

Inertion: Seal the vessel and cycle Vacuum/Argon three times to remove atmospheric oxygen. Oxygen is the primary cause of homocoupling side-products.

Phase 2: Reaction Initiation

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe (Concentration: 0.1 M relative to substrate).

-

Base Addition: Add degassed 2.0 M aqueous K₃PO₄ (2.0 equiv) via syringe.

-

Visual Check: The solution creates a biphasic mixture. Vigorous stirring (≥800 RPM) is critical to increase the interfacial surface area.

-

-

Heating: Place in a pre-heated oil bath or reaction block at 80 °C .

-

Monitoring: Monitor by LC-MS or HPLC at 1 hour.

-

Success Criteria: Disappearance of aryl bromide (M+H) peak; appearance of Biaryl Product.

-

Typical Time: 1 - 4 hours.

-

Phase 3: Workup and Scavenging (Crucial for Pharma)

-

Cooling: Cool the mixture to Room Temperature (RT).

-

Dilution: Dilute with EtOAc (Ethyl Acetate) and Water. Separate layers.

-

Aqueous Wash: Wash the organic layer with Brine (sat. NaCl) to remove residual boronic salts.

-

Pd Scavenging: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) functionalized silica (50 wt% relative to theoretical yield) to the organic layer. Stir for 30 mins at RT.[1]

-

Why? Amides can weakly bind Pd residuals. Thiol scavengers have a higher affinity for Pd, reducing final metal content to <20 ppm [3].

-

-

Filtration: Filter through a pad of Celite to remove the scavenger silica.

-

Concentration: Evaporate solvent under reduced pressure.

Workflow Diagram

Figure 2: Operational workflow from setup to isolation.[2]

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Catalyst Poisoning or O₂ leak. | Switch to SPhos Pd G4 (more active). Ensure rigorous degassing. |

| Protodeboronation | Boronic acid instability.[1][3] | Lower temp to 60°C. Switch base to KF or CsF (anhydrous conditions). |

| Homocoupling (Ar-Ar) | Oxygen presence. | Re-degas solvents.[4] Add catalyst after degassing solvents. |

| Pd Residue in Product | Inefficient scavenging. | Use SiliaMetS® DMT (Dimercaptotriazine) or recrystallize from EtOH/Water. |

References

-

Buchwald, S. L., et al. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

-

Sigma-Aldrich. (2023). User Guide for Buchwald G3 and G4 Precatalysts. MilliporeSigma Technical Library.

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application Note: Protocol for the Synthesis of N-(3-Bromophenyl)nicotinamide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of

This scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. The protocol addresses specific challenges including the hygroscopic nature of nicotinoyl chloride hydrochloride, the solubility of the hydrochloride salt in non-polar solvents, and the removal of unreacted pyridine byproducts.

Scientific Background & Mechanism[1]

Reaction Logic

The reaction follows a classic anhydrous Schotten-Baumann type mechanism.

-

Activation: The commercial source is often Nicotinoyl Chloride Hydrochloride (

). This must be neutralized in situ to release the reactive free base acid chloride. -

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride. 3-Bromoaniline is less nucleophilic than aniline due to the electron-withdrawing inductive effect (-I) of the bromine atom, requiring strictly anhydrous conditions to prevent competition from water hydrolysis.

-

Elimination: The tetrahedral intermediate collapses, expelling a chloride ion.

-

Scavenging: A tertiary amine base (Triethylamine or DIPEA) is required in excess (>2 equivalents) to neutralize both the HCl inherent in the reagent and the HCl generated during the coupling.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the acylation reaction. The base plays a dual role: liberating the free acid chloride and neutralizing the reaction byproduct.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[1] | Role | Notes |

| 3-Bromoaniline | 591-19-5 | 1.0 | Nucleophile | Light sensitive; use fresh. |

| Nicotinoyl Chloride HCl | 2002-03-1 | 1.1 - 1.2 | Electrophile | Highly hygroscopic. Handle quickly. |

| Triethylamine (Et | 121-44-8 | 2.5 - 3.0 | Base | Must be dry. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (Water <50 ppm). |

| Sodium Bicarbonate | 144-55-8 | N/A | Workup | Saturated aqueous solution. |

Equipment

-

Three-neck round-bottom flask (flame-dried or oven-dried).

-

Nitrogen (

) or Argon balloon/line. -

Ice-water bath.

-

Addition funnel (optional) or solid addition funnel.

Experimental Protocol

Safety Warning: Nicotinoyl chloride is corrosive and reacts violently with water to release HCl gas. Perform all operations in a fume hood.

Step 1: Reaction Setup

-

Equip a dry 250 mL three-neck flask with a magnetic stir bar and a nitrogen inlet.

-

Purge the flask with nitrogen for 5 minutes.

-

Add 3-Bromoaniline (1.72 g, 10.0 mmol) .

-

Add Anhydrous DCM (50 mL) via syringe. Stir until dissolved.

-

Add Triethylamine (4.2 mL, 30.0 mmol) .

-

Note: The solution may warm slightly. 3 equivalents are used because 1 eq neutralizes the HCl salt of the reagent, and 1 eq neutralizes the HCl produced by the reaction. The excess ensures the reaction drive.

-

Step 2: Acylation (The Critical Step)

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition: Add Nicotinoyl Chloride Hydrochloride (1.96 g, 11.0 mmol) .

-

Method A (Solid Addition): Add the solid in 3-4 portions over 15 minutes. Why? This prevents a massive exotherm and keeps the local concentration of acid chloride low, minimizing side reactions.

-

Method B (Suspension - Preferred for Scale): Suspend the acid chloride in 10 mL DCM in a separate vial and transfer via cannula/syringe. Note that the HCl salt does not dissolve well in DCM until it reacts with the base.

-

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 3 to 12 hours .

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The product is more polar than the aniline but less polar than the nicotinic acid byproduct.

-

Step 3: Workup & Purification

-

Quench: Add water (20 mL) to the reaction mixture to destroy excess acid chloride.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Aqueous Wash Sequence (Crucial for Purity):

-

Wash 1: Saturated

(2 x 20 mL). Removes Nicotinic acid byproduct. -

Wash 2: Water (1 x 20 mL).

-

Wash 3: Brine (1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification:

-

The crude solid is often pure enough (>95%).

-

If necessary, recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0%

5% Methanol in DCM).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at TLC monitoring.

Validation & Characterization

To confirm the identity of the product, look for these diagnostic signals in

-

Amide Proton: A singlet (broad) typically between

10.0 - 10.5 ppm . -

Nicotinamide Ring:

-

(Ortho to N and CO): Singlet/Doublet ~

-

(Ortho to N): Doublet ~

-

(Ortho to N and CO): Singlet/Doublet ~

-

3-Bromophenyl Ring: Look for the specific pattern of a meta-substituted aromatic ring (Singlet at

~8.0 for the proton between Br and N).

Expected Yield: 85-95% Appearance: Off-white to beige powder.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh reagent. Increase Acid Chloride to 1.5 eq. |

| Sticky Gum/Oil | Residual DMF or Pyridine | If DMF was used, wash extensively with water/LiCl. If Pyridine used, wash with 0.5M HCl (Caution: Product may protonate if acid is too strong; stick to dilute citric acid). |

| Starting Material Remains | Low Reactivity of Aniline | 3-Bromoaniline is electron-poor. Add a catalyst: DMAP (10 mol%) significantly accelerates acylation. |

| Suspension won't clear | Et | This is normal. The salt precipitates in DCM. Filter it off before the aqueous workup if it interferes with phase separation. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives. BenchChem Protocols.

- Bankston, D. (2006). Synthesis of Sorafenib (Bay 43-9006). Organic Process Research & Development. (Reference for similar nicotinamide coupling conditions).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Schotten-Baumann mechanism).

-

PubChem. (2025). Compound Summary: N-(3-bromophenyl)nicotinamide.

Sources

Preparation of Biaryl Nicotinamide Derivatives from Bromo-Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Nicotinamide Derivatives

Biaryl nicotinamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. These molecules are characterized by a nicotinamide core linked to an aryl group, forming a biaryl structure. This structural motif is a key pharmacophore in a variety of biologically active compounds, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2]

PARP enzymes are crucial for cellular processes, particularly DNA repair.[2][3] In cancer therapy, especially for cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations, PARP inhibitors can induce synthetic lethality, leading to the selective death of cancer cells.[1][4] The nicotinamide moiety of these inhibitors mimics the endogenous NAD+ substrate, competitively binding to the catalytic domain of PARP.[2][3] The appended biaryl structure provides critical interactions within the active site, enhancing potency and selectivity.[5] Therefore, the efficient and reliable synthesis of biaryl nicotinamide derivatives is of paramount importance for the discovery and development of new therapeutic agents.

This guide provides a detailed overview of the preparation of biaryl nicotinamide derivatives from bromo-precursors, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. It aims to equip researchers with both the theoretical understanding and practical protocols necessary for the successful synthesis of these valuable compounds.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of the C-C bond between the nicotinamide and the aryl group is the cornerstone of this synthesis. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a preferred method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[6][7]

The reaction involves the coupling of an organohalide (in this case, a bromo-nicotinamide derivative) with an organoboron compound (typically an arylboronic acid or ester) in the presence of a palladium catalyst and a base.[6][8]

The "Why": Deconstructing the Experimental Choices

A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components:

-

The Palladium Catalyst: The choice of palladium source and its associated ligands is critical. While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic and often effective catalyst, modern advancements have introduced a variety of more specialized and efficient catalyst systems.[6][9] For instance, catalysts incorporating bulky, electron-rich phosphine ligands like XPhos can improve reaction rates and yields, especially with less reactive aryl chlorides.[4] The pyridine nitrogen in the nicotinamide precursor can potentially coordinate to the palladium center and deactivate the catalyst; therefore, selecting a robust catalyst system is crucial.[6]

-

The Ligand: Ligands play a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Phosphine-based ligands are the most common, and their steric and electronic properties can be fine-tuned to optimize the reaction.

-

The Base: The base is essential for the transmetalation step of the catalytic cycle.[10] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][9] The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.

-

The Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often employed.[11] Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[6][9] The water in the mixture plays a role in dissolving the inorganic base and facilitating the transmetalation step.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-nicotinamide with an arylboronic acid. Note: This is a starting point and may require optimization for specific substrates and scales.

Materials and Reagents

| Reagent/Material | Typical Quantity/Specification |

| Bromo-nicotinamide derivative | 1.0 equivalent |

| Arylboronic acid | 1.1 - 1.5 equivalents |

| Palladium catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |

| Base (e.g., K₂CO₃) | 2-3 equivalents |

| Solvent (e.g., 1,4-Dioxane/Water) | 4:1 to 5:1 ratio, 0.1-0.5 M concentration |

| Inert gas (Argon or Nitrogen) | High purity |

| Anhydrous solvents | As required |

| Standard laboratory glassware | Schlenk flask or sealed vial |

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of biaryl nicotinamide derivatives.

Step-by-Step Procedure

-

Reaction Setup: In a dry Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, combine the bromo-nicotinamide derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[6]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[6]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromo-nicotinamide.[6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature, typically between 80-120 °C, with vigorous stirring.[6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is deemed complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic salts.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final biaryl nicotinamide derivative should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to determine the final purity.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and thorough purging with inert gas.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature. |

| Formation of side products (e.g., homocoupling) | - Decomposition of the boronic acid- Catalyst deactivation | - Use a slight excess of the boronic acid.- Add the catalyst in portions.- Consider a different ligand for the palladium catalyst. |

| Difficulty in purification | - Co-elution of starting materials or byproducts | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as preparative HPLC or crystallization. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl nicotinamide derivatives from bromo-precursors. By understanding the underlying principles and carefully selecting the reaction components, researchers can efficiently access a wide range of these medicinally important compounds. The provided protocol serves as a solid foundation for developing and optimizing the synthesis of specific target molecules, ultimately contributing to the advancement of drug discovery and development.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]

-

PubMed. (2003, August 21). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-